molecular formula C14H12O2 B6370917 5-(4-Formylphenyl)-3-methylphenol, 95% CAS No. 1261948-15-5

5-(4-Formylphenyl)-3-methylphenol, 95%

Cat. No. B6370917
CAS RN: 1261948-15-5
M. Wt: 212.24 g/mol
InChI Key: VAJAXEQXAXYUPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Formylphenyl)-3-methylphenol, 95% (5-FMP-3MP, 95%) is a chemical compound with a wide range of uses in scientific research. It is an aromatic compound with a phenolic group, and is used in various fields such as biochemistry, cell biology, and pharmacology.

Scientific Research Applications

5-FMP-3MP, 95% is used in various fields of scientific research, such as biochemistry, cell biology, and pharmacology. It is used as a reagent in the synthesis of other compounds, as a fluorescent probe for the detection of proteins, and as a substrate for the study of enzyme kinetics. It is also used in the study of the structure and function of proteins, and in the development of new drugs.

Mechanism of Action

The mechanism of action of 5-FMP-3MP, 95% is not well understood. However, it is believed that the compound binds to proteins in the cell and may affect their function. It may also interact with other molecules, such as enzymes, and affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMP-3MP, 95% are not well understood. However, it is believed that the compound may affect the activity of enzymes, proteins, and other molecules in the cell. It may also affect the expression of genes, and may have an effect on the metabolism of cells.

Advantages and Limitations for Lab Experiments

The advantages of using 5-FMP-3MP, 95% in lab experiments include its low cost, its stability in aqueous solutions, and its ability to react with a wide range of molecules. The main limitation of using this compound is its lack of specificity, as it may interact with a wide range of molecules, making it difficult to study the effects of a single compound.

Future Directions

The future directions for 5-FMP-3MP, 95% include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug discovery. Other potential areas of research include the development of new synthetic methods for the compound, the development of new fluorescent probes for the detection of proteins, and the development of new drugs that utilize the compound.

Synthesis Methods

5-FMP-3MP, 95% is typically synthesized through a two-step reaction. The first step involves the condensation of benzaldehyde and 3-methylphenol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields the intermediate product, 4-formyl-3-methylphenol. The second step involves the oxidation of the intermediate product with a strong oxidizing agent, such as potassium permanganate or sodium hypochlorite. This reaction yields 5-FMP-3MP, 95%.

properties

IUPAC Name

4-(3-hydroxy-5-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-10-6-13(8-14(16)7-10)12-4-2-11(9-15)3-5-12/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJAXEQXAXYUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683705
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261948-15-5
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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